Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride
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Overview
Description
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 2-methyltetrahydrofuran, is synthesized through the cyclization of 1,4-pentanediol in the presence of an acid catalyst.
Introduction of the Amine Group: The tetrahydrofuran ring is then subjected to a reductive amination reaction with formaldehyde and ammonia, resulting in the formation of the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, forming the hydrochloride salt of cis-(2-methyltetrahydrofuran-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process often involves continuous flow reactors to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Saturated amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trans-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride: Differing in the spatial arrangement of the substituents.
2-methyltetrahydrofuran-3-ylamine: Lacking the hydrochloride salt form.
Tetrahydrofuran-3-ylmethanamine: Without the methyl substitution.
Uniqueness
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds, making it valuable in specific applications where such properties are desired.
Properties
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCIZPXPVYWVOY-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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